Dodecyl b-D-thiomaltopyranoside

説明

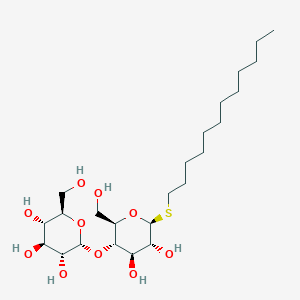

Dodecyl b-D-thiomaltopyranoside is a water-soluble non-ionic detergent . It is used in protein biochemistry for the stabilization of membrane proteins . It is also a glycosidic surfactant and an adsorbent . It has been shown to form micelles in solution and on electrodes .

Molecular Structure Analysis

The molecular formula of Dodecyl b-D-thiomaltopyranoside is C24H46O10S . It contains 82 bonds in total, including 36 non-H bonds, 16 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, 3 aliphatic ethers, and 1 sulfide .Physical And Chemical Properties Analysis

Dodecyl b-D-thiomaltopyranoside has a molecular weight of 526.68 g/mol . It is a water-soluble non-ionic detergent . Its density is 1.3±0.1 g/cm^3, boiling point is 730.9±60.0 °C at 760 mmHg, and flash point is 395.9±32.9 °C .科学的研究の応用

Dodecyl β-D-thiomaltopyranoside: A Comprehensive Analysis of Scientific Research Applications

Enzyme Stabilization and Activation: Dodecyl β-D-thiomaltopyranoside is widely used as a non-ionic detergent in protein biochemistry for the stabilization and activation of enzymes. Its properties help maintain enzyme structure and function during experimental procedures, ensuring accurate results in enzymatic assays .

Membrane Research: This compound plays a crucial role in membrane research, particularly in the solubilization and crystallization of membrane proteins. It aids in the study of membrane protein structure and function, which is essential for understanding cellular processes .

3. Isolation of Mitochondrial Cytochrome c Oxidase It has been utilized for the isolation of mitochondrial cytochrome c oxidase, an enzyme involved in the electron transport chain. This application is significant for research into cellular respiration and energy production .

Solubilization of Membrane Proteins: Due to its non-ionic surfactant properties, Dodecyl β-D-thiomaltopyranoside is effective in solubilizing membrane proteins without denaturing them, facilitating studies on protein-protein interactions and protein functionality within the lipid bilayer .

Crystallization of Membrane Proteins: Researchers use this compound to crystallize membrane proteins, which is a critical step in determining their three-dimensional structures through techniques like X-ray crystallography .

Biochemical Research Tool: As a biochemical research tool, Dodecyl β-D-thiomaltopyranoside assists scientists in various biochemical assays where non-ionic detergents are required to manipulate biological molecules without interfering with their natural properties .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

Dodecyl β-D-thiomaltopyranoside, also known as n-Dodecyl β-D-thiomaltoside, is primarily used in protein biochemistry for the stabilization of membrane proteins . Its main targets are these membrane proteins, which play crucial roles in various biological functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

As a non-ionic detergent, Dodecyl β-D-thiomaltopyranoside interacts with membrane proteins by embedding itself into the hydrophobic regions of these proteins . This interaction helps to stabilize the proteins, preventing them from denaturing or aggregating, which can often occur when these proteins are removed from their native lipid environments .

Biochemical Pathways

The exact biochemical pathways affected by Dodecyl β-D-thiomaltopyranoside can vary depending on the specific membrane proteins it interacts with. By stabilizing these proteins, it can help to maintain the proper functioning of these pathways .

Pharmacokinetics

As a detergent, it is known to be soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of Dodecyl β-D-thiomaltopyranoside’s action is the stabilization of membrane proteins . This can have various molecular and cellular effects, depending on the specific functions of these proteins. For example, it could potentially enhance signal transduction or molecule transport processes by preserving the functional integrity of the involved membrane proteins .

Action Environment

The action of Dodecyl β-D-thiomaltopyranoside can be influenced by various environmental factors. For instance, its solubility and stability can be affected by temperature and pH . It is recommended to store the compound at -20°C under desiccating conditions , suggesting that it may be sensitive to moisture and heat. These factors could potentially influence the compound’s efficacy in stabilizing membrane proteins.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZYJQRGFMDCX-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197267 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl b-D-thiomaltopyranoside | |

CAS RN |

148565-58-6 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research mentions that lengthening the hydrocarbon chain of a surfactant generally increases surface tension. How does dodecyl β-D-thiomaltopyranoside compare to its shorter chain counterpart, decyl β-D-thiomaltopyranoside, in terms of surface tension?

A1: The research indicates that dodecyl β-D-thiomaltopyranoside (C12-S-Mal) exhibits a higher surface tension compared to decyl β-D-thiomaltopyranoside (C10-S-Mal) []. This is consistent with the general trend observed for surfactants, where increasing the hydrocarbon chain length leads to increased surface tension. The study attributes this effect to the additional methylene groups in the longer chain contributing to a greater cohesive force within the hydrocarbon film at the surface. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)